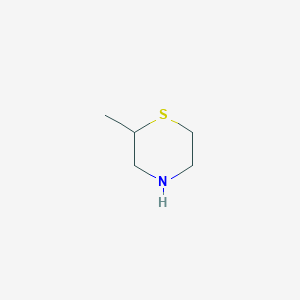

2-Methylthiomorpholine

Description

2-Methylthiomorpholine is a sulfur-containing heterocyclic amine featuring a six-membered ring with one sulfur atom and a methyl substituent at the 2-position.

Properties

IUPAC Name |

2-methylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHCLPHGZOISFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314526 | |

| Record name | 2-Methylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-88-5 | |

| Record name | 2-Methylthiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl group replaces a hydrogen atom on the sulfur atom of morpholine .

Industrial Production Methods: In industrial settings, this compound is typically produced through a similar nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Major Products Formed:

Oxidation: this compound 1-oxide

Reduction: Corresponding reduced forms depending on the specific reaction conditions

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents

Recent studies have explored the use of 2-methylthiomorpholine derivatives as potential antihypertensive drugs. A docking study indicated that certain heterocyclic methylthiomorpholine phenol derivatives effectively bind to angiotensin-converting enzyme (ACE), suggesting their utility in hypertension management . The structure-activity relationship (SAR) analysis revealed that modifications in the methylthiomorpholine scaffold could enhance bioactivity and selectivity.

| Compound | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| Compound A | -9.5 | High |

| Compound B | -8.7 | Moderate |

| Compound C | -10.1 | Very High |

Neuroprotective Effects

Another significant application is in neuroprotection. Research indicates that this compound derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanism involves the modulation of cellular pathways that regulate apoptosis and inflammation.

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its thioether functionality allows for the introduction of sulfur into organic compounds, which can enhance their reactivity and stability . This property has been exploited in synthesizing various thioamide-containing natural products, which are crucial for drug development.

Environmental Applications

Bioremediation

The compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants. Its thioether group can interact with heavy metals, facilitating their removal from contaminated environments . Studies have shown that microbial strains can utilize this compound as a carbon source, enhancing their metabolic capacity to degrade environmental contaminants.

Case Studies

Case Study 1: Antihypertensive Drug Development

In a recent study, researchers synthesized a series of methylthiomorpholine derivatives to evaluate their antihypertensive effects. The study involved in vitro assays assessing the inhibition of ACE activity and subsequent blood pressure reduction in hypertensive rat models. The most potent compound demonstrated a significant decrease in systolic blood pressure compared to controls, validating its potential as a therapeutic agent .

Case Study 2: Neuroprotection in Oxidative Stress Models

A laboratory investigation assessed the neuroprotective effects of this compound derivatives on neuronal cell lines exposed to oxidative stressors. Results indicated a marked reduction in cell death and oxidative markers, supporting the hypothesis that these compounds could serve as neuroprotective agents against conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Methylthiomorpholine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the methylthio group enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Differences

Thiomorpholine vs. Morpholine

- Thiomorpholine (C₄H₉NS): Sulfur atom increases lipophilicity (predicted logP ~0.56) compared to morpholine (logP -0.86) .

- Morpholine (C₄H₉NO): Oxygen atom confers higher polarity and lower metabolic stability. Crystal structures of thiomorpholine derivatives show distinct dimerization via C–H···O hydrogen bonds, absent in morpholine analogues .

2-Methylthiomorpholine vs. 2-Ethylthiomorpholine

- This compound (C₅H₁₁NS): Methyl substitution slightly increases molecular weight (117.21 g/mol) and lipophilicity (estimated logP ~1.02).

- 2-Ethylthiomorpholine (C₆H₁₃NS): Ethyl group further elevates boiling point (predicted 199°C) and logP (~1.45) compared to the methyl variant .

Sulfone Derivatives

- This compound 1,1-Dioxide (C₅H₁₁NO₂S): Oxidation of sulfur to sulfone increases polarity and metabolic stability. Sulfones are common in drug development for enhanced solubility and target binding .

Physicochemical Properties

Biological Activity

2-Methylthiomorpholine, a derivative of thiomorpholine, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables highlighting key findings from recent research.

Chemical Structure and Properties

This compound is characterized by a sulfur atom in its morpholine ring, which significantly influences its biological interactions. The presence of the methyl group at the second carbon enhances its chemical properties, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological molecules. This interaction can modulate enzyme activities and disrupt cellular processes, leading to antimicrobial and anticancer effects. The sulfur atom's reactivity allows for selective binding to target sites within enzymes and receptors, which is crucial for its pharmacological efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium smegmatis, where it showed promising results comparable to standard antibiotics like streptomycin. The compound's effectiveness is supported by the following data:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 7.81 μg/mL | Mycobacterium smegmatis |

| Standard (Streptomycin) | 32 μg/mL | Mycobacterium smegmatis |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. The compound has shown selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of thiomorpholine derivatives, including this compound, highlighted their antitubercular activity. The findings revealed that certain derivatives had an MIC as low as 7.81 μg/mL against Mycobacterium tuberculosis strains. This study emphasizes the potential of thiomorpholine derivatives in treating tuberculosis .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition capacity of various methylthiomorpholine compounds on angiotensin-converting enzyme (ACE). The results indicated that specific derivatives exhibited significant ACE inhibition, which is crucial for developing antihypertensive therapies. The most effective compounds showed IC50 values comparable to established ACE inhibitors .

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s neuropharmacological potential?

- Methodological Answer : Define feasibility by assessing compound availability and in vitro/in vivo model accessibility. Ensure novelty by reviewing patent databases and PubMed for prior art. Align ethical compliance with institutional animal care protocols. Relevance is established by linking to unmet therapeutic needs (e.g., neurodegenerative diseases) .

Literature & Reproducibility

Q. What steps ensure rigorous literature reviews when contextualizing this compound’s applications?

Q. How can researchers enhance reproducibility when publishing synthetic protocols for this compound derivatives?

- Methodological Answer : Provide step-by-step procedures, including troubleshooting notes (e.g., exothermic reactions requiring cooling). Deposit spectral data in public repositories (e.g., Zenodo). Use ChemDraw for reaction schemes and validate purity thresholds (e.g., ≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.